molecular formula C17H18ClN3O2 B11551016 N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11551016
M. Wt: 331.8 g/mol
InChI Key: AIXPKOOWQXNUJH-KEBDBYFISA-N
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Description

N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The general synthetic route is as follows:

  • Starting Materials

    • 3-Chloro-4-methoxybenzaldehyde
    • 2-[(4-Methylphenyl)amino]acetohydrazide
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic catalyst such as hydrochloric acid or acetic acid
    • Temperature: Room temperature to reflux conditions
  • Procedure

    • Dissolve 3-chloro-4-methoxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide in the chosen solvent.
    • Add the acidic catalyst to the reaction mixture.
    • Stir the reaction mixture at room temperature or under reflux conditions for several hours.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Once the reaction is complete, isolate the product by filtration or extraction, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of hydrazine or other reduced forms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for its potential use in the development of novel materials, including polymers and coatings.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for various organic transformations.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling.

    DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.

Comparison with Similar Compounds

N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can be compared with other similar hydrazone compounds, such as:

  • N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]acetohydrazide
  • N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide
  • N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-bromophenyl)amino]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide lies in its specific substitution pattern, which influences its chemical reactivity, biological activity, and potential applications. The presence of the 3-chloro-4-methoxyphenyl and 4-methylphenyl groups imparts distinct properties compared to other hydrazone derivatives.

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H18ClN3O2/c1-12-3-6-14(7-4-12)19-11-17(22)21-20-10-13-5-8-16(23-2)15(18)9-13/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

AIXPKOOWQXNUJH-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Cl

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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